2,6-difluoro-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[2-[4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F5N3O2/c18-10-2-1-3-11(19)14(10)16(26)23-6-4-13-24-12-5-7-27-8-9(12)15(25-13)17(20,21)22/h1-3H,4-8H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBGDQOERHABAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(N=C2C(F)(F)F)CCNC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrano[4,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the benzamide moiety: This is typically done through an amide coupling reaction using reagents like carbodiimides or coupling agents such as HATU or EDCI.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds containing pyrano[4,3-d]pyrimidine moieties exhibit promising anticancer properties. The structural characteristics of 2,6-difluoro-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}benzamide may enhance its interaction with cancer cell pathways, potentially leading to the development of novel anticancer therapies .
- Antiviral Properties : The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs. Compounds with similar structures have been investigated for their antiviral properties against various viruses, including those responsible for influenza and hepatitis. The specific interactions of this compound with viral proteins warrant further investigation in virology studies .
- Inhibitors of Enzymatic Activity : The compound's ability to inhibit specific enzymes involved in disease pathways can be explored for therapeutic applications. Inhibitors targeting kinases or proteases are crucial in treating diseases such as cancer and viral infections .
Agrochemical Applications
- Pesticidal Activity : The unique fluorinated structure of 2,6-difluoro-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}benzamide may confer enhanced pesticidal properties. Fluorinated compounds often exhibit increased potency and selectivity against pests compared to non-fluorinated analogs .
- Herbicides : Research into the herbicidal effects of similar pyrano[4,3-d]pyrimidine derivatives suggests that this compound could be developed as a selective herbicide with reduced phytotoxicity to crops .
Material Science Applications
- Fluorescent Dyes : The compound's structure may allow it to function as a fluorescent dye in various applications due to its ability to absorb light at specific wavelengths. This property can be utilized in imaging techniques or as a tracer in biochemical assays .
- Polymer Additives : Due to its fluorinated nature, 2,6-difluoro-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}benzamide could serve as an additive in polymers to enhance thermal stability and chemical resistance .
Case Studies
- Anticancer Research : A study on pyrano[4,3-d]pyrimidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The introduction of difluoro and trifluoromethyl groups enhanced the activity compared to non-fluorinated counterparts .
- Agricultural Field Trials : Field trials using similar fluorinated compounds showed improved efficacy against common agricultural pests while maintaining safety profiles for non-target organisms .
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated groups and pyrano[4,3-d]pyrimidine core allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved
Biological Activity
The compound 2,6-difluoro-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}benzamide is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Chemical Formula : C16H14F5N3O
- Molecular Weight : 375.29 g/mol
- CAS Number : [Not available in the provided data]
The structure features a benzamide core substituted with fluorine and pyranopyrimidine moieties, which are known to influence biological activity.
The biological activity of 2,6-difluoro-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}benzamide primarily involves its interaction with specific biological targets:
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : The compound has been shown to exhibit significant inhibitory activity against DPP-IV, an enzyme involved in glucose metabolism and implicated in type 2 diabetes. Inhibition of DPP-IV enhances insulin secretion and reduces glucagon levels, thereby improving glycemic control .
Therapeutic Applications
- Antidiabetic Agent : Due to its DPP-IV inhibitory activity, this compound holds promise as a therapeutic agent for managing type 2 diabetes. Studies indicate that compounds with similar structures have been effective in lowering blood glucose levels in preclinical models .
- Antitumor Activity : Preliminary investigations suggest that the compound may also possess antitumor properties. The pyranopyrimidine structure is often associated with anticancer activity due to its ability to interfere with cellular proliferation pathways .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. For instance:
- MDA-MB-231 Cell Line : The compound demonstrated significant cytotoxicity against the MDA-MB-231 breast cancer cell line, with an IC50 value indicating effective inhibition of cell growth. This suggests potential utility in developing targeted therapies for breast cancer .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has revealed that modifications to the trifluoromethyl and difluoro groups can significantly affect the potency of the compound against DPP-IV and tumor cells. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of trifluoromethyl group | Increased DPP-IV inhibition |
| Alteration of benzamide substituents | Variable cytotoxicity against cancer cells |
Summary of Biological Activity
The biological activities observed for 2,6-difluoro-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}benzamide can be summarized as follows:
- DPP-IV Inhibition : Effective in lowering blood glucose levels.
- Cytotoxicity : Significant effects on cancer cell lines such as MDA-MB-231.
- Potential Antitumor Activity : Suggestive of broader applications in oncology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of fluorinated heterocyclic amides. Below is a detailed comparison with analogous compounds from the provided evidence (), focusing on structural motifs, functional groups, and inferred properties:
Table 1: Structural Comparison of Related Compounds
| Compound ID | Core Structure | Substituents/Modifications | Key Functional Groups |
|---|---|---|---|
| Target Compound | Pyrano[4,3-d]pyrimidine | - 4-Trifluoromethyl - 2-Ethylamine-linked 2,6-difluorobenzamide |
CF₃, F, benzamide, ethylamine spacer |
| 923113-15-9 | Imidazo[1,2-a]pyrimidine | - 7-Methylimidazo-pyrimidine core - 3-Fluoro-N-(4-phenyl)benzamide linkage |
Fluoro-benzamide, methylimidazole |
| 923121-43-1 | Thiazole | - 2-((2,6-Difluorobenzyl)amino)-2-oxoethyl - Pivalamide terminus |
Difluorobenzyl, pivalamide, thiazole |
| 923139-08-6 | Thiazole | - 2-Oxo-2-(p-tolylamino)ethyl - Cyclopropanecarboxamide |
p-Tolyl, cyclopropane, carboxamide |
| 923113-33-1 | Pyrrolo[3,2-d]pyrimidine | - 5-Methyl-2,4-dioxo-3-phenyl - (2-Chlorophenyl)methyl carboxamide |
Chlorophenyl, dioxopyrrolopyrimidine |
| 923216-66-4 | Benzofuran | - 4-Chlorobenzoyl - Furan-2-carboxamide |
Chlorobenzoyl, furan-carboxamide |
Key Findings from Structural Analysis:
Fluorination Patterns: The target compound’s 2,6-difluorobenzamide group enhances electron-withdrawing effects and steric bulk compared to mono-fluorinated analogs like 923113-15-9 (3-fluoro substitution). This may improve binding to hydrophobic pockets in target proteins . Unlike 923121-43-1 (pivalamide) and 923139-08-6 (cyclopropanecarboxamide), the target retains a trifluoromethyl group on the pyrimidine core, which likely increases lipophilicity and metabolic resistance .
Core Heterocycle Diversity: The pyrano[4,3-d]pyrimidine core in the target compound is distinct from the imidazo[1,2-a]pyrimidine (923113-15-9) or pyrrolo[3,2-d]pyrimidine (923113-33-1) scaffolds.
Spacer and Linker Effects :
- The ethylamine spacer in the target compound provides flexibility compared to rigid linkers in 923216-66-4 (direct benzofuran-furan linkage). This flexibility may allow better adaptation to binding sites but could reduce selectivity .
Hypothetical Pharmacological and Physicochemical Properties
While experimental data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:
Table 2: Inferred Properties Based on Structural Analogues
| Property | Target Compound | 923113-15-9 | 923121-43-1 |
|---|---|---|---|
| Molecular Weight | ~450–470 g/mol* | ~380 g/mol | ~420 g/mol |
| LogP | ~3.5–4.2* (highly lipophilic) | ~2.8–3.1 | ~3.0–3.5 |
| Solubility | Low (CF₃, F groups reduce polarity) | Moderate (methylimidazole) | Low (pivalamide) |
| Metabolic Stability | High (fluorine shielding) | Moderate | Moderate |
*Estimated via computational modeling of analogous structures.
Q & A
Basic: What are the key considerations for optimizing the synthetic route of this compound?
The synthesis requires precise control of reaction parameters, including solvent polarity (e.g., DMF or THF), temperature gradients (e.g., 60–80°C for cyclization steps), and stoichiometric ratios of intermediates. Catalysts such as Pd(PPh₃)₄ for cross-coupling reactions may enhance yield . Reaction progress should be monitored via TLC or HPLC to minimize side products like dehalogenated byproducts. Purification via column chromatography or recrystallization in ethanol/water mixtures is recommended to achieve >95% purity .
Basic: How can structural confirmation be reliably performed for this compound?
Combine ¹H/¹³C NMR to verify aromatic proton environments and trifluoromethyl group integration. High-resolution mass spectrometry (HR-MS) confirms molecular weight (e.g., [M+H]+ ion). FT-IR identifies carbonyl (C=O, ~1680 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹). For stereochemical clarity, X-ray crystallography is ideal but requires high-quality single crystals grown via slow vapor diffusion (e.g., hexane/DCM) .
Advanced: What strategies resolve contradictory bioactivity data across different assays?
Contradictions may arise from assay-specific conditions (e.g., pH, serum proteins) or off-target interactions. To address this:
- Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics.
- Perform meta-analysis of dose-response curves (EC₅₀/IC₅₀) across studies to identify outliers .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
- Functional group substitution : Replace the 2,6-difluorobenzamide moiety with chloro or methoxy groups to assess electronic effects.
- Scaffold hopping : Replace the pyrano[4,3-d]pyrimidine core with thieno[2,3-d]pyrimidine (see related derivatives in ).
- In silico docking (e.g., AutoDock Vina) predicts binding modes to targets like kinases or GPCRs. Validate via surface plasmon resonance (SPR) for kinetic binding data .
Advanced: What computational methods are suitable for predicting metabolic stability?
- Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for labile groups (e.g., trifluoromethyl).
- CYP450 metabolism prediction : Use software like StarDrop or Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., N-dealkylation).
- Molecular dynamics (MD) simulations model solvent accessibility of the pyrano-pyrimidine ring .
Advanced: How to address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Measure plasma protein binding (e.g., equilibrium dialysis) and microsomal stability (human/rodent liver microsomes).
- Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability.
- Tissue distribution studies using radiolabeled compound (³H or ¹⁴C) identify accumulation hotspots .
Advanced: What experimental designs mitigate enantiomer interference in biological assays?
- Chiral chromatography (e.g., Chiralpak AD-H column) separates enantiomers. Confirm purity via polarimetry.
- Asymmetric synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during key steps like amide bond formation.
- Circular dichroism (CD) monitors enantioselective interactions with targets like enzymes .
Advanced: How to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Monitor protein thermal stabilization upon compound binding.
- Fluorescence polarization (FP) : Use labeled probes (e.g., FITC-conjugated) for competitive binding studies.
- CRISPR-Cas9 knockout models confirm phenotype rescue upon target gene deletion .
Advanced: What crystallographic techniques elucidate binding modes with biological targets?
- Co-crystallization : Soak purified protein (e.g., kinase domain) with 10 mM compound in crystallization buffer (e.g., PEG 3350, pH 7.5).
- Synchrotron radiation (e.g., at 1.0 Å resolution) resolves fluorine atom positions.
- Electron density maps (e.g., CCP4 software suite) validate ligand occupancy .
Advanced: How to design a robust SAR study for optimizing metabolic stability?
- Metabolite identification : Incubate with liver microsomes; analyze via LC-MS/MS to pinpoint metabolic hotspots (e.g., benzylic oxidation).
- Isosteric replacement : Substitute labile groups (e.g., CF₃ → CHF₂) while maintaining steric bulk.
- Deuterium incorporation at vulnerable C-H bonds slows CYP450-mediated degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
